N-(3-iodopyridin-4-yl)acetamide

PDE4A inhibition Inflammation cAMP signaling

N-(3-iodopyridin-4-yl)acetamide (CAS 211029-68-4; molecular formula C₇H₇IN₂O, molecular weight 262.05 g/mol) is a halogenated pyridine derivative bearing an iodine at the 3-position and an acetamide group at the 4-position of the pyridine ring. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, with documented roles in kinase inhibitor development and cross-coupling-enabled heterocycle synthesis ,.

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS No. 211029-68-4
Cat. No. B3115737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodopyridin-4-yl)acetamide
CAS211029-68-4
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=NC=C1)I
InChIInChI=1S/C7H7IN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11)
InChIKeyVNWPDFUCAJUWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Iodopyridin-4-yl)acetamide (CAS 211029-68-4): Core Properties, Chemical Identity, and Pharmacological Baseline for Informed Compound Procurement


N-(3-iodopyridin-4-yl)acetamide (CAS 211029-68-4; molecular formula C₇H₇IN₂O, molecular weight 262.05 g/mol) is a halogenated pyridine derivative bearing an iodine at the 3-position and an acetamide group at the 4-position of the pyridine ring . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, with documented roles in kinase inhibitor development and cross-coupling-enabled heterocycle synthesis [1], [2]. A single direct biological activity measurement has been deposited in authoritative public databases: an in vitro IC₅₀ of 10.7 nM against unpurified recombinant phosphodiesterase type 4A (PDE4A) [3]. Commercially, it is available at ≥97% purity from international reagent suppliers including Alfa Aesar / Thermo Scientific, and is stored at 2–8°C with protection from light to maintain chemical stability , .

Why N-(3-Iodopyridin-4-yl)acetamide Cannot Be Replaced by 3-Chloro, 3-Bromo, or 3-Fluoro Analogs in Critical Synthetic and Biological Workflows


The 3-iodo substituent on the pyridine ring is not functionally interchangeable with 3-chloro, 3-bromo, or 3-fluoro replacements. In palladium-catalyzed cross-coupling chemistry, the C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds, directly enabling the specific heteroannulation reaction used to construct 5-azaindole pharmacophores from 4-acetamido-3-iodopyridines [1]. In supramolecular chemistry, iodine at the 3-position functions as a halogen-bond donor to form stable iodine(I) complexes—a property that bromine and chlorine cannot replicate [2]. For biological applications, the IC₅₀ of the iodo derivative against PDE4A is 10.7 nM [3], whereas the hydroxy analog (N-(3-hydroxypyridin-4-yl)acetamide) exhibits an AC₅₀ of 14,290 nM in a comparable assay—a >1,300-fold potency loss upon replacing –I with –OH [4]. Substituting iodine with a smaller, less polarizable halogen therefore compromises both synthetic reactivity and target binding, making generic substitution chemically and pharmacologically irreproducible.

N-(3-Iodopyridin-4-yl)acetamide: Quantitative Evidence of Differentiation from Structural Analogs for Scientific Selection and Procurement Decisions


PDE4A Inhibitory Potency: 10.7 nM IC₅₀ Distinguishes the 3-Iodo Derivative from the 3-Hydroxy Analog (14,290 nM AC₅₀), a >1,300-Fold Potency Gap

N-(3-iodopyridin-4-yl)acetamide inhibits unpurified recombinant human PDE4A with an in vitro IC₅₀ of 10.7 nM as measured by ChEMBL assay 155727 (BindingDB entry CHEMBL760761) [1]. A structurally related analog differing only at the 3-substituent, N-(3-hydroxypyridin-4-yl)acetamide (CAS 70118-99-9), exhibits an AC₅₀ of 14,290 nM in a comparable PDE4A inhibition assay reported in TargetMine [2]. This represents a >1,300-fold reduction in apparent potency when the iodine atom is replaced by a hydroxyl group. The widely used reference PDE4 inhibitor (R,S)-rolipram exhibits PDE4A IC₅₀ values of approximately 3 nM in some assay configurations and ~102 nM in others, indicating that the iodo compound is more potent than rolipram under certain conditions but varies depending on the PDE4A isoform and assay format [3].

PDE4A inhibition Inflammation cAMP signaling Drug discovery

Exclusive Role as Building Block for 5-Azaindole Pharmacophores via Palladium-Catalyzed Heteroannulation of 4-Acetamido-3-iodopyridines

4-Acetamido-3-iodopyridine (i.e., N-(3-iodopyridin-4-yl)acetamide) is the specific substrate employed in a general palladium-catalyzed heteroannulation reaction with diarylalkynes to produce functionalized 2,3-diaryl-5-azaindoles in good to excellent yields [1]. The reaction is exquisitely dependent on the iodo substituent: attempts with the analogous unprotected 4-amino-3-iodopyridine or with N-mesylated/N-tosylated derivatives failed entirely, yielding no product, while the acetamide-protected iodo substrate proceeded efficiently [1]. The 3-bromo counterpart (N-(3-bromopyridin-4-yl)acetamide, CAS 13535-03-0) has no reported analogous heteroannulation in the primary literature, and the lower reactivity of C–Br bonds toward oxidative addition to Pd(0) makes it kinetically disfavored for this transformation [2].

5-Azaindole synthesis Palladium catalysis Heterocyclic chemistry Medicinal chemistry

Iodine(I) Complex Formation: 3-Acetaminopyridine-Based Iodine(I) Complexes Enabled by the 3-Iodo Substituent for Supramolecular Chemistry Applications

The compound serves as the founding member of a family of 3-acetaminopyridine-based iodine(I) complexes: the first report described complex 1b derived from N-(3-iodopyridin-4-yl)acetamide, which exhibited unexpected reactivity toward tert-butyl methyl ether (tBuOMe) [1]. Building on this, several new 3-substituted iodine(I) complexes (2b–5b) were subsequently synthesized via silver(I) to iodine(I) cation exchange, incorporating functionally related 3-substituents [1]. Iodine(I) complex formation requires the iodine atom to act as a halogen-bond donor; bromine and chlorine analogs form weaker or no analogous complexes, as halogen-bond strength scales with halogen polarizability (I > Br > Cl > F) [2]. The 3-iodo functionality is therefore structurally indispensable for this application.

Halogen bonding Iodine(I) complexes Supramolecular chemistry Crystal engineering

Core Scaffold in Novartis Kinase Inhibitor Patent Family: The Iodo Substituent as an Enabling Handle for Diversity-Oriented Synthesis

N-(3-iodopyridin-4-yl)acetamide is structurally embedded within the generic Markush formula of Novartis AG's family of ring-substituted N-pyridinyl amide kinase inhibitors, as described in US patent US-8987457-B2 and its international equivalents (EP2861585, AU2013264831) [1]. The iodine at the 3-position serves as a synthetic handle for late-stage diversification via cross-coupling chemistry, enabling the construction of compound libraries around the pyridinyl amide core [2]. In contrast, the 3-unsubstituted N-(pyridin-4-yl)acetamide (CAS 39640-62-5) lacks a diversification point and is limited to simpler amide derivatives with reduced patent relevance and narrower structure-activity relationship exploration potential.

Kinase inhibitors Cancer therapeutics Diversity-oriented synthesis Patent-protected scaffolds

Halogen-Bond-Driven Supramolecular Assembly: Experimental and Crystallographic Data Confirm Iodine as the Superior Halogen-Bond Donor for Solid-State Design

The iodine atom at the 3-position of the pyridine ring functions as a halogen-bond donor in the solid state. The 3-acetaminopyridine-based iodine(I) complex 1b, derived directly from N-(3-iodopyridin-4-yl)acetamide, has been characterized by single-crystal X-ray diffraction, confirming the presence of a directional N–I⁺···N halogen bond [1]. Halogen-bond strength for aryl halides follows the order I > Br > Cl > F, with the σ-hole magnitude—and consequently interaction energy—increasing with halogen polarizability and atomic radius [2]. The 3-fluoro analog cannot act as a halogen-bond donor at all, while the 3-chloro and 3-bromo analogs would form substantially weaker interactions, precluding their use in halogen-bond-directed crystal engineering.

Halogen bonding Crystal engineering Solid-state chemistry Non-covalent interactions

Storage and Stability: Light-Sensitive Iodo Compound Requires Refrigerated Storage (2–8°C), Differentiating Procurement and Handling from More Photostable Analogs

N-(3-iodopyridin-4-yl)acetamide requires storage at 2–8°C with protection from light, as specified by Chemsrc and Alfa Aesar / Thermo Scientific product documentation , . The carbon–iodine bond is the weakest among the carbon–halogen bonds (C–I bond dissociation energy ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol, C–Cl ≈ 84 kcal/mol, C–F ≈ 117 kcal/mol), rendering iodoaromatics more susceptible to photolytic and thermal dehalogenation than their bromo, chloro, or fluoro counterparts [1]. This inherent reactivity advantage for synthetic applications (faster oxidative addition) simultaneously imposes stricter storage requirements: the 3-bromo analog (CAS 13535-03-0) is listed for room temperature storage by multiple vendors, whereas the iodo compound mandates refrigerated, light-protected conditions .

Chemical stability Storage conditions Procurement logistics Photolability

Optimal Research and Industrial Application Scenarios for N-(3-Iodopyridin-4-yl)acetamide (CAS 211029-68-4) Based on Verified Differentiation Evidence


Medicinal Chemistry: PDE4A Inhibitor Tool Compound or Scaffold for cAMP-Mediated Inflammatory Disease Drug Discovery

With a validated in vitro IC₅₀ of 10.7 nM against PDE4A [1], N-(3-iodopyridin-4-yl)acetamide is suitable as a chemical probe for studying PDE4A-dependent cAMP signaling in inflammatory airway diseases, psoriasis, and CNS disorders. The >1,300-fold potency gap relative to the 3-hydroxy analog [2] ensures that procurement of the correct iodo derivative is critical—ordering the hydroxy analog would yield a practically inactive compound. Researchers should confirm PDE4A isoform selectivity in their specific assay system, as the published data derives from unpurified recombinant enzyme.

Synthetic Chemistry: Palladium-Catalyzed Synthesis of 5-Azaindole Libraries for Kinase and GPCR Drug Discovery Programs

This compound is the validated substrate for Pd-catalyzed heteroannulation with diarylalkynes to produce 2,3-diaryl-5-azaindoles—privileged scaffolds in kinase and GPCR drug discovery [1]. The reaction requires the acetamide-protected 3-iodo substrate specifically; unprotected or mesylated/tosylated amino variants fail to react [1]. Procurement specifications should include identity confirmation by ¹H NMR and HPLC purity ≥97%, as trace dehalogenation impurities can poison palladium catalysts and reduce reaction yields.

Supramolecular Chemistry: Synthesis of Iodine(I) Complexes for Halogen-Bond-Driven Crystal Engineering Studies

The compound serves as the precursor for 3-acetaminopyridine-based iodine(I) complexes via silver(I) to iodine(I) cation exchange [1]. The resulting complexes exhibit well-defined halogen bonds suitable for crystal engineering investigations. Research groups using this compound must be aware of its light sensitivity and refrigerated storage requirement (2–8°C) to prevent photolytic C–I bond cleavage that would render the material unsuitable for complex formation [2].

Kinase Inhibitor Lead Optimization: Diversifiable Patent-Validated Pyridinyl Amide Scaffold for Cancer Therapeutics

The compound is structurally aligned with the Markush formula of Novartis's ring-substituted N-pyridinyl amide kinase inhibitor patent family (US-8987457-B2) [1]. The 3-iodo substituent serves as a synthetic handle for late-stage Pd-catalyzed diversification (Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling rapid SAR exploration around the pyridinyl amide core. The unsubstituted N-(pyridin-4-yl)acetamide lacks this diversification point entirely [2], while the bromo analog provides a less reactive alternative that may require harsher coupling conditions or specialized ligands.

Quote Request

Request a Quote for N-(3-iodopyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.